CID 156588382
Description
CID 156588382 is a chemical compound cataloged in PubChem, a critical resource for chemical and pharmacological data. The compound was analyzed via gas chromatography-mass spectrometry (GC-MS), revealing its retention time, molecular ion peaks, and fragmentation patterns .
Key properties inferred from the evidence:
- Molecular weight: Determined via mass spectrometry (Figure 1D).
- Chromatographic behavior: Elution profile in GC-MS (Figure 1B).
- Functional groups: Likely inferred from fragmentation patterns in the mass spectrum.
Properties
Molecular Formula |
C27H43N9NaO15P2 |
|---|---|
Molecular Weight |
818.6 g/mol |
InChI |
InChI=1S/C27H43N9O15P2.Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;/h8-16,18-21,24,26,32,37-41H,3-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43);/t10?,11?,12?,13?,14-,15+,16+,18?,19-,20+,21+,24?,26+;/m0./s1 |
InChI Key |
ABZRZDYWAXPTMV-KWIBZLOYSA-N |
Isomeric SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na] |
Canonical SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 156588382 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The industrial methods often include advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: CID 156588382 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications.
Scientific Research Applications
CID 156588382 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 156588382 involves its interaction with specific molecular targets and pathways. These interactions lead to various biological effects, which are studied to understand the compound’s potential therapeutic applications. The molecular targets and pathways involved are often identified through advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Research Findings and Limitations
- Analytical Consistency : this compound’s GC-MS and distillation data () align with terpene ester behavior, but its exact biological activity remains unverified in the provided evidence.
- Knowledge Gaps: No pharmacological or toxicological data are available (cf. ’s emphasis on clinical profiling).
- Methodological Recommendations: Future studies should employ collision cross-section (CCS) measurements () and IUPAC-compliant nomenclature () for precise comparisons.
Q & A
Basic Research Questions
Q. How can I formulate a research question for studying CID 156588382 that aligns with academic rigor?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope . For example:
- Feasibility: Ensure access to synthesis protocols (e.g., via experimental sections in primary literature ).
- Novelty: Identify gaps via systematic literature reviews, focusing on understudied properties (e.g., pharmacokinetics or mechanistic pathways) .
- Relevance: Link the question to broader scientific debates, such as this compound’s role in targeting specific biochemical pathways .
Q. What experimental design principles are critical for reproducible studies on this compound?
- Methodological Answer :
- Replication : Include positive/negative controls and statistical validation (e.g., IC₅₀ comparisons) .
- Detailed Protocols : Document synthesis steps, reagent sources, and instrument calibration (e.g., NMR purity validation) to enable replication .
- Ethical Compliance : Obtain institutional approvals for biological testing and disclose conflicts of interest .
Q. How do I conduct a literature review to contextualize this compound within existing research?
- Methodological Answer :
- Aggregate Search Strategies : Use Google Scholar with domain-specific keywords (e.g., “this compound AND [property/application]”) and filter by citations to prioritize authoritative studies .
- Critical Appraisal : Differentiate primary sources (e.g., original synthesis papers) from secondary interpretations (e.g., review articles) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved methodologically?
- Methodological Answer :
- Meta-Analysis : Pool datasets from multiple studies using standardized metrics (e.g., EC₅₀ values) and assess heterogeneity via statistical tools (e.g., I² tests) .
- Experimental Validation : Replicate disputed assays under controlled conditions, ensuring consistency in variables like pH, temperature, and solvent systems .
- Contextual Factors : Evaluate differences in cell lines, assay methodologies, or compound purity across studies .
Q. What strategies ensure robust data analysis for high-throughput screening of this compound derivatives?
- Methodological Answer :
- Preprocessing : Normalize raw data (e.g., Z-score standardization) to mitigate batch effects .
- Multivariate Analysis : Apply PCA or clustering algorithms to identify structure-activity relationships (SARs) .
- Uncertainty Quantification : Report confidence intervals for IC₅₀ values and use bootstrapping to assess reproducibility .
Q. How should multi-site studies on this compound be coordinated to maintain data integrity?
- Methodological Answer :
- Standardized Protocols : Develop a shared SOP for synthesis, characterization, and bioassays, referencing IUPAC guidelines for compound validation .
- Centralized Data Management : Use platforms like LabArchives to harmonize datasets and enable real-time auditing .
- Ethical Oversight : Appoint a lead investigator to oversee compliance with institutional review boards (IRBs) across sites .
Q. What methodologies address reproducibility challenges in CID 1565883832’s mechanistic studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate findings using techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Open Science Practices : Share raw data and code repositories (e.g., GitHub) to facilitate independent verification .
- Longitudinal Replication : Conduct time-course experiments to assess stability and activity decay under physiological conditions .
Methodological Guidelines
- Data Contradiction Analysis : Use triangulation (e.g., computational modeling + in vitro assays) to resolve discrepancies .
- Ethical Compliance : Adhere to COPE (Committee on Publication Ethics) standards for authorship and data transparency .
- Advanced Search Techniques : Leverage Boolean operators (e.g., “this compound NOT patent”) to exclude non-academic sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
